5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one
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Overview
Description
5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one is a compound that belongs to the class of heterocyclic organic compounds. This compound is characterized by the presence of a piperidinone ring substituted with an amino group and a pyrazole moiety. Heterocyclic compounds like this one are of significant interest in organic and medicinal chemistry due to their diverse biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-methyl-1H-pyrazole-5-carboxaldehyde with a suitable amine, followed by cyclization to form the piperidinone ring. The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of 5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The amino group and pyrazole moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-amino-3-methyl-1-phenylpyrazole: Another aminopyrazole derivative with similar structural features.
1-methyl-5-amino-1H-pyrazole: A simpler pyrazole derivative with an amino group.
3-amino-5-methylpyrazole: A related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one is unique due to the presence of both a piperidinone ring and a pyrazole moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H14N4O |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-amino-6-(2-methylpyrazol-3-yl)piperidin-2-one |
InChI |
InChI=1S/C9H14N4O/c1-13-7(4-5-11-13)9-6(10)2-3-8(14)12-9/h4-6,9H,2-3,10H2,1H3,(H,12,14) |
InChI Key |
ILJMTLNANLVYOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCC(=O)N2)N |
Origin of Product |
United States |
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